(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]
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Overview
Description
The compound (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4’-imidazolidine] is a complex organic molecule with a unique structure It belongs to the class of spiro compounds, which are characterized by a spiro-connected cyclopentane and phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4’-imidazolidine] involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of the spiro-imidazolidine moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4’-imidazolidine] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4’-imidazolidine] is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biomolecules, such as proteins and nucleic acids, to understand its effects on cellular processes.
Medicine
In medicine, (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4’-imidazolidine] is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4’-imidazolidine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4’-imidazolidine] include other spiro compounds with cyclopenta[a]phenanthrene cores. Examples include:
- (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4’-piperidine]
- (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4’-pyrrolidine]
Uniqueness
The uniqueness of (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4’-imidazolidine] lies in its specific spiro-imidazolidine structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets sets it apart from other similar compounds.
Properties
CAS No. |
39009-25-1 |
---|---|
Molecular Formula |
C29H52N2 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4'-imidazolidine] |
InChI |
InChI=1S/C29H52N2/c1-20(2)7-6-8-21(3)24-11-12-25-23-10-9-22-17-29(18-30-19-31-29)16-15-27(22,4)26(23)13-14-28(24,25)5/h20-26,30-31H,6-19H2,1-5H3/t21-,22?,23+,24-,25+,26+,27+,28-,29?/m1/s1 |
InChI Key |
GGJCUIRJRJLKDU-RDKCYIQVSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC5(C4)CNCN5)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC5(C4)CNCN5)C)C |
Origin of Product |
United States |
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